

# 3-(Bromomethyl)oxetane CAS number and IUPAC name

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## Compound of Interest

Compound Name: 3-(Bromomethyl)oxetane

Cat. No.: B1342031

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An In-depth Technical Guide to **3-(Bromomethyl)oxetane** for Researchers and Drug Development Professionals

## Introduction

**3-(Bromomethyl)oxetane** is a versatile synthetic building block that has garnered significant interest in medicinal chemistry and drug discovery. The oxetane motif, a four-membered cyclic ether, is recognized for its ability to serve as a polar isostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties of drug candidates. The presence of a bromomethyl group at the 3-position provides a reactive handle for a variety of chemical transformations, making it a valuable tool for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of **3-(Bromomethyl)oxetane**, including its chemical identity, synthesis, and applications.

Table 1: Chemical Identity of **3-(Bromomethyl)oxetane**

Identifier	Value
CAS Number	1374014-30-8
IUPAC Name	3-(bromomethyl)oxetane
Molecular Formula	C <sub>4</sub> H <sub>7</sub> BrO
Molecular Weight	151.00 g/mol
SMILES	BrCC1COC1
InChI Key	IEDRUQXJIWTVIL-UHFFFAOYSA-N

## Physicochemical Properties

While detailed experimental data for **3-(Bromomethyl)oxetane** is not extensively published in readily available literature, typical properties are summarized below based on supplier information and related compounds. Researchers are advised to confirm these properties on receipt of the material.

Table 2: Physicochemical Properties of **3-(Bromomethyl)oxetane**

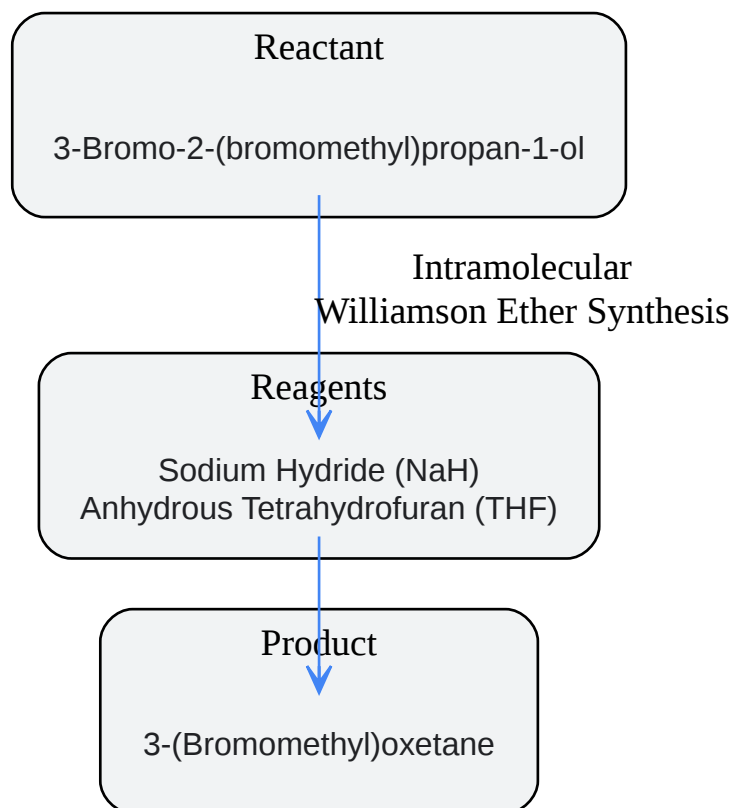
Property	Value
Appearance	Colorless liquid or solid
Purity	Typically >97% (GC)
Storage	Store at 0-8 °C

## Synthesis of 3-(Bromomethyl)oxetane

The synthesis of **3-(Bromomethyl)oxetane** can be achieved through an intramolecular Williamson ether synthesis, a robust and widely employed method for forming ethers. This process involves the cyclization of a suitable precursor, typically a haloalcohol.

## General Synthetic Scheme

The reaction proceeds via the deprotonation of the hydroxyl group of a precursor like 3-bromo-2-(bromomethyl)propan-1-ol using a strong base to form an alkoxide. This is followed by an intramolecular nucleophilic substitution (SN2) where the alkoxide displaces one of the bromide atoms, leading to the formation of the strained oxetane ring.



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Caption: Synthetic pathway to **3-(Bromomethyl)oxetane**.

## Detailed Experimental Protocol

The following protocol outlines the synthesis of **3-(bromomethyl)oxetane** from 3-bromo-2-(bromomethyl)propan-1-ol.

Materials:

- 3-Bromo-2-(bromomethyl)propan-1-ol
- Sodium hydride (NaH), 60% dispersion in mineral oil

- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Saturated aqueous sodium chloride ( $\text{NaCl}$ ) solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or Diethyl ether ( $\text{Et}_2\text{O}$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert atmosphere setup (e.
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